

Potential Therapeutic Targets of 5-Methylpyridazin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: **5-Methylpyridazin-3-amine**

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Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on **5-Methylpyridazin-3-amine** and its analogs, exploring their potential as therapeutic agents.

While direct extensive research on **5-Methylpyridazin-3-amine** is limited, the broader class of pyridazin-3-amine derivatives has been shown to target several key proteins implicated in diseases such as cancer and fibrosis. This document provides a comprehensive overview of these potential therapeutic targets, summarizing quantitative biological data for analogous compounds, detailing relevant experimental protocols, and illustrating key signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of **5-Methylpyridazin-3-amine** and related compounds.

Introduction

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a versatile scaffold in the design of bioactive molecules.^[1] The introduction of an amine group at the 3-position and a methyl group at the 5-position, as in **5-Methylpyridazin-3-amine**, creates a molecule with the potential for diverse biological interactions. While **5-Methylpyridazin-3-amine** is often utilized as a key intermediate in the synthesis of more complex molecules,

particularly kinase inhibitors for cancer therapy, the pyridazin-3-amine core itself is associated with significant biological effects.[\[2\]](#)

Analogs of **5-Methylpyridazin-3-amine** have demonstrated notable inhibitory activity against several protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This guide will focus on three primary potential therapeutic targets for which there is substantial evidence from studies on related pyridazine derivatives: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinase 1 (JNK1), and Activin-like Kinase 5 (ALK5).

Potential Therapeutic Targets

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[\[3\]](#) Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several pyridazine-based compounds have been investigated as VEGFR-2 inhibitors.[\[4\]](#)[\[5\]](#)

c-Jun N-terminal Kinase 1 (JNK1)

JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, including inflammation, apoptosis, and cell differentiation.[\[6\]](#) Dysregulation of the JNK pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Pyridazine derivatives have been designed and evaluated as JNK1 inhibitors.[\[7\]](#)[\[8\]](#)

Activin-like Kinase 5 (ALK5)

ALK5, also known as Transforming Growth Factor- β (TGF- β) type I receptor, is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production.[\[2\]](#)[\[9\]](#) Aberrant ALK5 signaling is associated with fibrosis and cancer.[\[10\]](#)[\[11\]](#) Pyridazinyl amino derivatives have been identified as potent inhibitors of ALK5.[\[2\]](#)[\[12\]](#)

Quantitative Biological Data

The following tables summarize the biological activity of various pyridazin-3-amine analogs against the aforementioned targets. It is important to note that this data is for structurally related compounds and serves as a strong indicator of the potential activity of **5-Methylpyridazin-3-amine**.

Table 1: Inhibitory Activity of Pyridazine Analogs against VEGFR-2

| Compound ID | Structure | IC50 (nM) | Cell Line | Reference |
|--------------------------|------------------|-----------|-----------|-----------|
| Compound 10 | Pyridine-derived | 120 | - | [5] |
| Sorafenib (Reference) | Pyridine-derived | 100 | - | [5] |

Table 2: Inhibitory Activity of Pyridazine Analogs against JNK1

| Compound ID | Structure | % Inhibition at 10 μ M | Cell Line | Reference |
|-------------|---------------------------------|----------------------------------|------------------------------|-----------|
| Compound 9e | 3,6-disubstituted pyridazine | Downregulates JNK1 expression | Ehrlich ascites carcinoma | [6][7] |

Table 3: Inhibitory Activity of Pyridazine Analogs against ALK5

| Compound ID | Structure | pKi | Reference |
|-------------|--------------------------------|------|-----------|
| Compound 4 | 2-amino-pyridine derivative | 8.55 | [2] |
| Compound 20 | Pyridazine-based | 9.29 | [2] |
| Compound 23 | Pyridazine-based | - | [2] |

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

- Recombinant human kinase (e.g., VEGFR-2, JNK1, ALK5)
- Kinase substrate (specific to the kinase being assayed)
- ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ -³²P]ATP) for radioactive assays[13]
- Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
- Test compound (**5-Methylpyridazin-3-amine** or its analogs) dissolved in DMSO
- 96-well plates
- Phosphorimager or scintillation counter (for radioactive assays) or a suitable detection system for non-radioactive assays.[14]

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Transfer the reaction mixture to a phosphocellulose membrane or use another method to separate the phosphorylated substrate from the unreacted ATP.

- Quantify the amount of phosphorylated substrate using a phosphorimager or scintillation counter.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
[1][15][16]

Materials:

- Human cancer cell lines (e.g., HepG2, MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Test compound (**5-Methylpyridazin-3-amine** or its analogs)
- 96-well plates
- Microplate reader

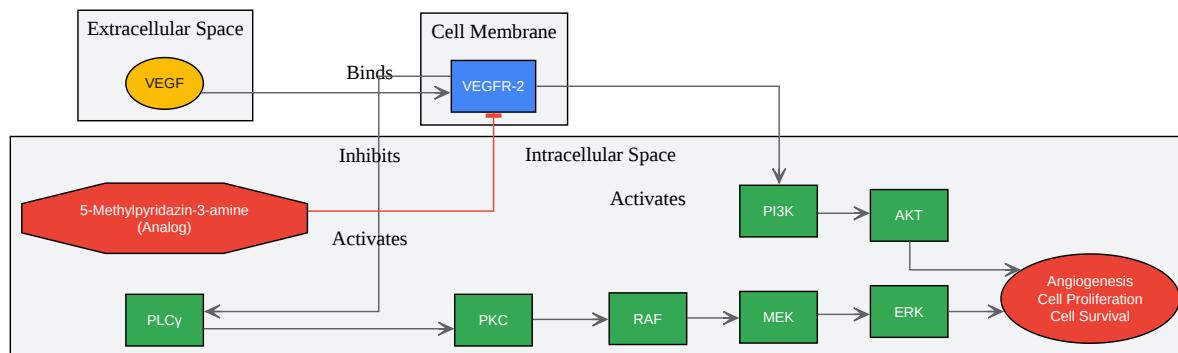
Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
- Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 48 or 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

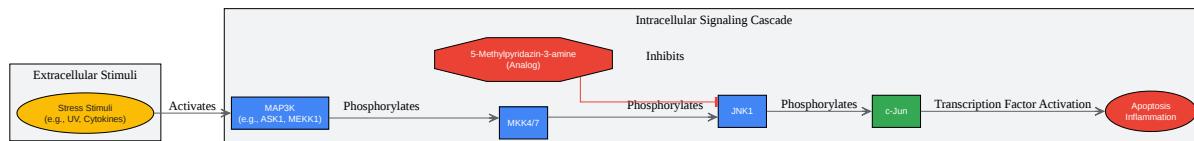
Visualizations

Signaling Pathways



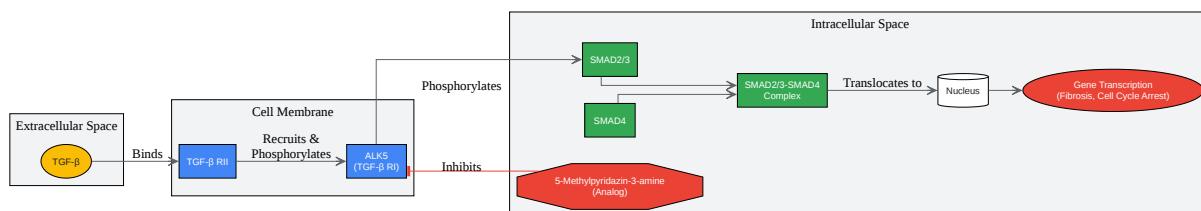
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Caption: VEGFR-2 signaling pathway and its inhibition by pyridazin-3-amine analogs.



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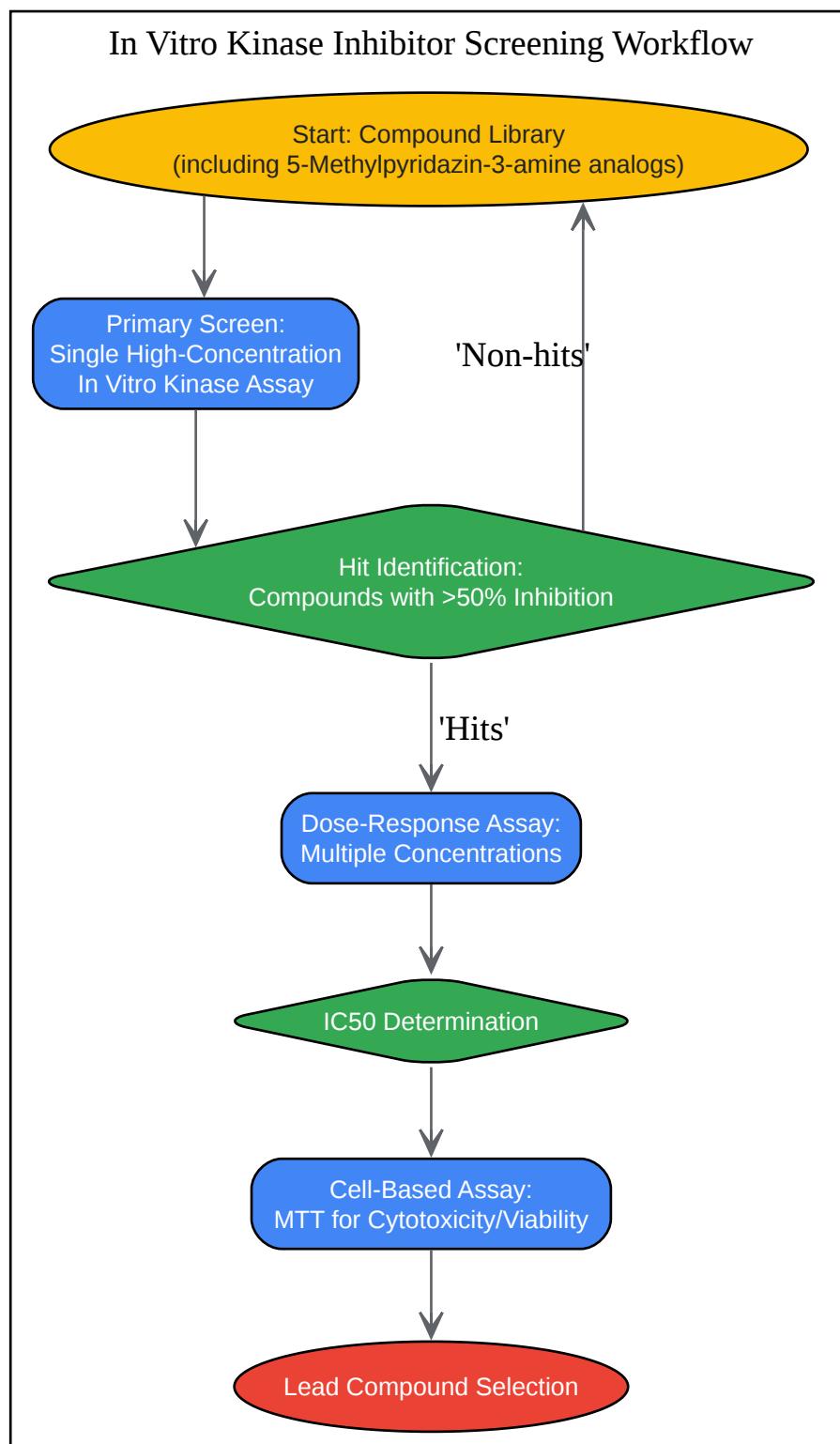
Caption: JNK1 signaling pathway and its inhibition by pyridazin-3-amine analogs.



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Caption: ALK5 signaling pathway and its inhibition by pyridazin-3-amine analogs.

Experimental Workflows



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Caption: General workflow for in vitro kinase inhibitor screening.

Conclusion

While direct experimental data for **5-Methylpyridazin-3-amine** is not extensively available in the public domain, the wealth of information on its structural analogs strongly suggests its potential as a modulator of key therapeutic targets, particularly protein kinases such as VEGFR-2, JNK1, and ALK5. The pyridazin-3-amine scaffold is a promising starting point for the development of novel inhibitors for the treatment of cancer and fibrotic diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to initiate and advance investigations into the therapeutic utility of **5-Methylpyridazin-3-amine** and its derivatives. Further synthesis and biological evaluation of a focused library of analogs are warranted to elucidate the specific structure-activity relationships and to identify lead compounds for preclinical development.

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